molecular formula C8H7N3O B8770382 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxaldehyde

1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxaldehyde

Cat. No.: B8770382
M. Wt: 161.16 g/mol
InChI Key: WQQQKOUIYMCYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H7N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst . The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde stands out due to its specific structural configuration, which imparts unique reactivity and binding properties.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-methylimidazo[4,5-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H7N3O/c1-11-7-2-3-9-4-6(7)10-8(11)5-12/h2-5H,1H3

InChI Key

WQQQKOUIYMCYMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NC=C2)N=C1C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,2-dimethyl-1H-imidazo[4,5-c]pyridine (500 mg, 3.40 mmol) in dry 1,4-dioxane (7.5 mL) was addedhttp://newsearchch.chemexper.com/cheminfo/servlet/org.dbcreator.MainServlet?sort=%3E%7Eentry.int Value&query=structure._structureID%3D4635571 &target=entry&action=PowerSearch&onclick=1 &from=0 &history=off&forGroupNames=&style=&realQuery=rn.value%3D%22CF3COOH%22+elsor+entry.catalogID%3D%22CF3COOH%22+elsor+iupac.value%3D%22CF3COOH%22+elsor+mf.value%3D%22CF3COOH%22+elsor+%28iupac.value%3D%7E%22CF3COOH%22+ or +catalog.description%3D%7E%22CF3COOH%22%29&format=ccd&searchTemplate=rn.value%3D%3F+elsor+entry.catalogID%3D%3 selenium dioxide (665 mg, 5.10 mmol). The mixture heated by microwave at 130° C. for 5 min. Then the mixture was filtered and concentrated to give the crude product, which was purified by column chromatography (silica gel, petroleum ether:DCM 10:1 to 1:1) to give the title compound (400 mg, yield 28%). LC-MS (ESI) m/z: 162 (M+1)+. 1H-NMR (400 MHz, CD3OD) δ (ppm): 3.61 (s, 3H), 5.91 (s, 1H), 7.67-7.70 (d, J=5.6 Hz, 1H), 8.39-8.41 (d, J=5.6 Hz, 1H), 8.93 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
665 mg
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Three
Yield
28%

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